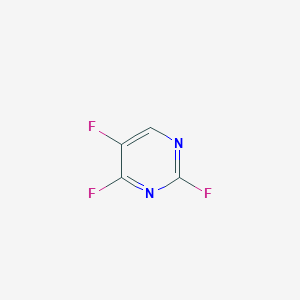

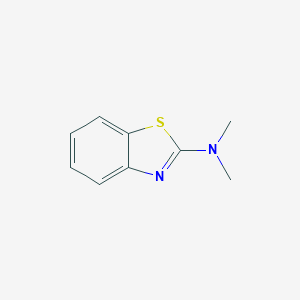

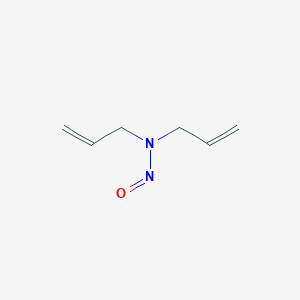

![molecular formula C10H10S B103493 2,7-Dimethylbenzo[b]thiophene CAS No. 16587-40-9](/img/structure/B103493.png)

2,7-Dimethylbenzo[b]thiophene

Vue d'ensemble

Description

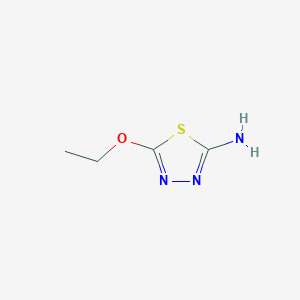

2,7-Dimethylbenzo[b]thiophene is a chemical compound that belongs to the family of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The specific structure of 2,7-dimethylbenzo[b]thiophene includes two methyl groups at the 2nd and 7th positions of the benzo[b]thiophene core.

Synthesis Analysis

The synthesis of substituted benzo[b]thiophenes, such as 2,3-dimethylbenzo[b]thiophenes, has been achieved through palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. This method involves the coupling of bromo or amino precursors with various substituted anilines and pyridines, using palladium acetate, ligands like BINAP or Xantphos, and cesium carbonate as a base . Another approach for synthesizing 2,3-diarylbenzo[b]thiophenes, which could be adapted for 2,7-dimethylbenzo[b]thiophene, utilizes nickel-catalyzed Suzuki-Miyaura cross-coupling followed by palladium-catalyzed decarboxylative arylation .

Molecular Structure Analysis

The molecular structure of methoxybenzo[b]thiophenes, which are structurally related to 2,7-dimethylbenzo[b]thiophene, has been elucidated using single-crystal X-ray diffractometry. These studies reveal the positioning of substituents on the benzo[b]thiophene core and the presence of intermolecular forces such as van der Waals and hydrogen bonding in the crystal lattice .

Chemical Reactions Analysis

While the specific chemical reactions of 2,7-dimethylbenzo[b]thiophene are not detailed in the provided papers, the reactivity of benzo[b]thiophene derivatives can be inferred. For instance, the synthesis of various thiophene derivatives from benzo[b]thiophene precursors involves initial reactions with different organic reagents, indicating that the benzo[b]thiophene core is amenable to functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure. For example, the presence of substituents such as methoxy groups can affect the compound's crystal packing and intermolecular interactions . Additionally, the antioxidant properties of 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes have been evaluated, demonstrating that these compounds possess biological activity, which is influenced by the type and position of substituents on the phenyl ring .

Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

Synthesis and Antioxidant Properties : 2,7-Dimethylbenzo[b]thiophene derivatives have been synthesized and evaluated for their antioxidant properties. Studies have shown that these compounds exhibit significant antioxidant activity, with their effectiveness influenced by the presence and position of different substituents. These findings suggest the potential of these compounds in applications requiring antioxidant properties, such as in the prevention of oxidative stress-related diseases or in the preservation of food and materials (Queiroz et al., 2007).

Electrochemical Analysis for Antioxidant Activity : Electrochemical methods have been used to further understand the antioxidant activity of 2,7-Dimethylbenzo[b]thiophene derivatives. The studies have revealed that compounds with electron-donating groups on the arylamine moiety exhibit better antioxidant activity, as indicated by lower oxidation potentials. This insight provides a quantitative approach to evaluating and predicting the antioxidant capabilities of these compounds (Abreu et al., 2009).

Potential Therapeutic Applications

Dual Antidepressant Action : Some derivatives of 2,7-Dimethylbenzo[b]thiophene have been synthesized to act as dual-action antidepressants, targeting both the serotonin transporter and 5-HT1A receptors. These compounds exhibit promising in vitro affinity for these targets, suggesting potential therapeutic applications in the treatment of depression (Orus et al., 2002).

Antimicrobial and Electronic Properties

Antimicrobial Activity : Certain novel bis-[1,3,4]thiadiazole and bis-thiazole derivatives with a 2,7-Dimethylbenzo[b]thiophene moiety have been synthesized and shown to possess antimicrobial properties. This highlights the potential of these compounds in developing new antimicrobial agents (Kheder & Mabkhot, 2012).

Electronic Properties and Computational Studies : The electronic properties of carbazole-thiophene dimers linked to a 2,7-Dimethylbenzo[b]thiophene core have been evaluated, providing insights into their photophysical and electrochemical characteristics. These findings are relevant for the development of materials in electronic applications, such as in organic electronics and solar cells (Damit et al., 2016).

Propriétés

IUPAC Name |

2,7-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-4-3-5-9-6-8(2)11-10(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEXCQLUONZSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(S2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168045 | |

| Record name | Benzo(b)thiophene, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethylbenzo[b]thiophene | |

CAS RN |

16587-40-9 | |

| Record name | Benzo(b)thiophene, 2,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016587409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

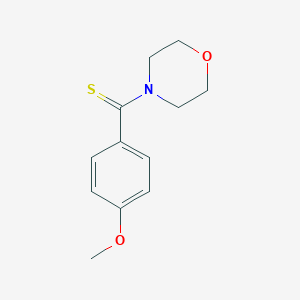

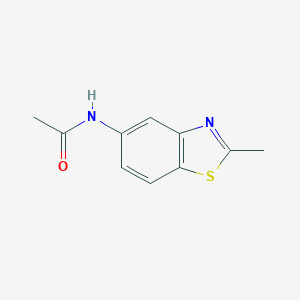

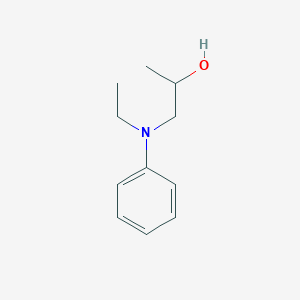

![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)